Oltipraz

Vue d'ensemble

Description

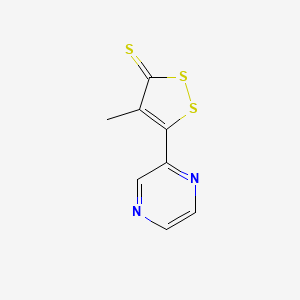

Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione) is a synthetic organosulfur compound initially developed as an antischistosomal agent in the 1980s . It demonstrated high efficacy (>90% cure rates) against Schistosoma mansoni but was discontinued due to side effects like fingertip paresthesia and photosensitivity . Subsequent research revealed its chemopreventive properties, particularly against aflatoxin B1 (AFB1)-induced hepatocarcinogenesis and azoxymethane (AOM)-induced colon cancer in rodent models . This compound modulates xenobiotic metabolism by inhibiting phase I enzymes (e.g., CYP1A2, CYP3A4) and inducing phase II enzymes (e.g., glutathione S-transferases [GSTs], NAD(P)H:quinone oxidoreductase 1 [NQO1]), thereby enhancing detoxification of carcinogens like AFB1-8,9-oxide . However, gastrointestinal disturbances and transient hepatic irregularities were noted in human studies .

Méthodes De Préparation

Voies de synthèse:: Oltipraz peut être synthétisé par différentes voies. Une méthode courante implique la condensation de 2,3-dimécapto-1-propanol avec du 1,2-dichloroéthane . La réaction se déroule par échange thiol-disulfure, conduisant à la formation d'this compound .

Production industrielle:: Bien qu'this compound soit principalement étudié en laboratoire de recherche, ses méthodes de production à l'échelle industrielle ne sont pas largement documentées. Des recherches supplémentaires sont nécessaires pour explorer les processus de synthèse et de fabrication à grande échelle.

Analyse Des Réactions Chimiques

Réactivité:: Oltipraz subit plusieurs types de réactions, notamment:

Oxydation: Il peut être oxydé pour former des disulfures.

Réduction: La réduction de la liaison disulfure produit le composé actif.

Substitution: this compound peut participer à des réactions de substitution avec divers électrophiles.

Réduction: Borohydrure de sodium (NaBH₄) ou d'autres agents réducteurs.

Oxydation: Peroxyde d'hydrogène (H₂O₂) ou d'autres agents oxydants.

Substitution: Halogénures d'alkyle ou autres électrophiles.

Produits principaux:: Le principal produit de la réduction d'this compound est la forme active, qui joue un rôle crucial dans ses effets biologiques.

Applications De Recherche Scientifique

Cancer Chemoprevention

Oltipraz has been extensively studied for its chemopreventive properties against various types of cancer.

Mechanism of Action:

- This compound induces Phase II detoxification enzymes, which play a crucial role in the metabolism and elimination of carcinogens. This mechanism is particularly relevant in the context of aflatoxin exposure, where this compound has shown a significant reduction in aflatoxin-DNA adducts, a biomarker for liver cancer risk .

Case Studies:

- In a Phase II clinical trial conducted in China, this compound demonstrated efficacy in reducing aflatoxin exposure among individuals at high risk for hepatocellular carcinoma .

- Preclinical studies have shown that this compound effectively inhibits tumor development in various animal models, including those induced by benzo[a]pyrene and other carcinogens .

Treatment of Schistosomiasis

Originally developed as an antischistosomal agent, this compound has been utilized to treat schistosomiasis, a parasitic disease caused by trematode worms.

Clinical Findings:

- This compound was found to be effective with minimal toxicity in human trials, making it a viable option for treating schistosomiasis . The drug's safety profile supports its use in endemic regions where schistosomiasis is prevalent.

Neuropathy and Metabolic Disorders

Recent studies have indicated that this compound may have therapeutic potential beyond cancer prevention.

Diabetic Peripheral Neuropathy:

- Research suggests that this compound can mitigate oxidative stress associated with diabetic peripheral neuropathy (DPN). In vitro studies demonstrated improved cell viability and reduced apoptosis in RSC96 cells exposed to high glucose levels when treated with this compound .

Non-Alcoholic Fatty Liver Disease:

- This compound has also been investigated for its effects on non-alcoholic fatty liver disease (NAFLD). A study indicated that this compound inhibits liver fat accumulation by modulating liver X receptor alpha activity, showcasing its potential as a treatment for metabolic liver diseases .

Anti-Angiogenic Properties

This compound exhibits significant anti-angiogenic effects, which are crucial for inhibiting tumor growth and metastasis.

Research Insights:

- Studies have shown that this compound reduces microvessel formation in vitro and inhibits tumor growth in vivo by affecting neovascularization processes . This property positions this compound as a candidate for combination therapies aimed at advanced cancers.

Summary Table of Applications

| Application | Mechanism/Effect | Key Findings/Studies |

|---|---|---|

| Cancer Chemoprevention | Induction of Phase II detoxification enzymes | Reduced aflatoxin-DNA adducts; tumor inhibition |

| Treatment of Schistosomiasis | Antischistosomal activity with low toxicity | Effective in endemic populations |

| Diabetic Peripheral Neuropathy | Reduction of oxidative stress; improved cell viability | Enhanced RSC96 cell survival under high glucose |

| Non-Alcoholic Fatty Liver Disease | Inhibition of liver fat accumulation | Modulation of liver X receptor alpha |

| Anti-Angiogenic Properties | Inhibition of neovascularization | Reduced tumor growth and microvessel formation |

Mécanisme D'action

Nrf2 Activation:: Oltipraz acts as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) . By inducing detoxification enzymes, it enhances cellular defense against oxidative stress and toxic compounds. Additionally, this compound stabilizes Nrf2, leading to increased expression of antioxidant genes and protection against drug-induced liver injury .

Comparaison Avec Des Composés Similaires

Oltipraz belongs to the 1,2-dithiole-3-thione class, which shares structural and functional similarities with naturally occurring organosulfur compounds (e.g., isothiocyanates, sulforaphane) and synthetic analogs. Below is a comparative analysis:

Table 1: Key Features of this compound and Related Chemopreventive Agents

Key Differentiators of this compound

Dual Modulation of Xenobiotic Metabolism: Unlike sulforaphane or isothiocyanates, this compound uniquely suppresses phase I enzymes (reducing carcinogen activation) while robustly inducing phase II detoxification . This dual mechanism is critical in high-risk populations exposed to procarcinogens like AFB1.

Broad-Spectrum Enzyme Induction : this compound induces multiple GST subunits (Ya, Yb, Yp, Yc) and NQO1, achieving 2–6-fold increases in enzyme activity . In contrast, sulforaphane primarily upregulates GSTA1 and NQO1 .

Clinical Translation : this compound is one of the few chemopreventive agents tested in randomized trials. In Qidong, 500 mg weekly reduced AFB1-DNA adducts by 51% , while sulforaphane lacks comparable human data.

Dose-Dependent Toxicity : this compound exhibits an inverse dose-response in enzyme induction; low doses (125 mg/day) enhance GST activity, whereas high doses (500 mg/week) may cause neuropathy . Natural analogs lack this complexity.

Structural and Functional Insights

- 1,2-Dithiole-3-thione Core : The sulfur-rich structure of this compound enables thiol reactivity, modifying Keap1 cysteine residues (Cys273, Cys288) to activate Nrf2 . Substitutions at the 4- and 5-positions (methyl and pyrazinyl groups) enhance metabolic stability compared to unsubstituted DTTs .

- Metabolite Activity : this compound’s metabolite, 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, retains antiviral activity against HIV-1, a feature absent in other chemopreventive agents .

Limitations and Challenges

- Side Effects : Photosensitivity and neuropathy limit this compound’s utility, necessitating intermittent dosing (e.g., 500 mg/week) to balance efficacy and safety .

- Species Variability : Rodent models show near-complete tumor suppression, but human trials achieved partial biomarker reduction, highlighting interspecies metabolic differences .

Activité Biologique

Oltipraz, a synthetic dithiolethione, has garnered attention for its diverse biological activities, particularly in cancer chemoprevention and metabolic regulation. This article explores the compound's mechanisms of action, efficacy in various disease models, and its potential therapeutic applications.

1. Nrf2 Activation:

this compound is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress. By binding to antioxidant response elements (AREs), Nrf2 induces the expression of phase I and II drug-metabolizing enzymes, including cytochrome P450 (CYP) and NAD(P)H:quinone oxidoreductase 1 (NQO1) . This activation enhances the cellular antioxidant capacity and contributes to the chemopreventive effects of this compound.

2. Induction of Glutathione S-Transferases (GSTs):

Studies have demonstrated that this compound significantly increases the activity of GSTs, which are vital for detoxifying harmful compounds. For instance, in clinical trials, single doses of this compound resulted in increased GST levels in lymphocytes and colonic mucosa . This effect is particularly relevant for its potential use in preventing colon cancer.

3. Inhibition of Lipogenesis:

Recent research indicates that this compound disrupts liver X receptor alpha (LXR-α)-dependent lipogenesis, suggesting its role as an anti-steatotic agent. In a phase II study involving patients with non-alcoholic fatty liver disease (NAFLD), this compound treatment led to significant reductions in liver fat content . The compound appears to inhibit lipogenic gene expression and promote fatty acid oxidation through activation of AMP-activated protein kinase (AMPK) .

Efficacy in Disease Models

1. Cancer Prevention:

this compound has been extensively studied for its chemopreventive properties against various cancers. In rodent models, it has been shown to reduce tumor incidence and multiplicity in colon and liver cancers . The compound's ability to induce GSTs is believed to play a significant role in its protective effects against carcinogen-induced tumorigenesis.

2. Liver Disorders:

In addition to its anti-cancer properties, this compound has demonstrated efficacy in managing liver conditions such as NAFLD. A multicenter, double-blind study revealed that treatment with this compound significantly reduced liver fat content compared to placebo, with a notable dose-dependent effect . Furthermore, it was found to ameliorate oxidative stress and inflammation associated with steatohepatitis by enhancing mitochondrial function .

Study on NAFLD

A randomized controlled trial assessed the impact of this compound on patients with NAFLD over 24 weeks. Participants received either placebo or this compound at doses of 30 mg or 60 mg twice daily. The results showed:

- High-Dose Group: A reduction in liver fat content by 13.9% ± 10.7% (P < 0.01).

- Low-Dose Group: A reduction by 7.7% ± 7.0% (P = 0.13).

- Placebo Group: A change of -3.2% ± 11.1% .

These findings underscore this compound's potential as a therapeutic agent for hepatic steatosis.

Chemoprevention Trials

In trials involving high-risk populations for colorectal cancer, doses ranging from 125 mg to 1,000 mg were administered. Results indicated increases in GST activity following treatment; however, no significant changes were observed in rectal mucosal tissue after multiple doses . This suggests variability in response based on dosage and tissue type.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Oltipraz's activation of the Nrf2 pathway, and how can researchers experimentally validate this activity?

this compound activates Nrf2 by disrupting the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind antioxidant response elements (ARE) to upregulate detoxification genes like glutathione-S-transferase (GST) and NAD(P)H quinone oxidoreductase 1 (NQO1). Methodologies include:

- qRT-PCR to quantify Nrf2 target gene expression (e.g., HO-1, NQO1) in cell lines (e.g., HT29 colon cancer cells, PC12 neuronal cells) .

- Luciferase reporter assays using ARE-driven constructs to measure transcriptional activity .

- Immunoblotting to track Nrf2 nuclear accumulation and downstream protein expression .

Q. How does this compound induce phase II detoxification enzymes, and what biomarkers are used to assess this in preclinical models?

this compound enhances phase II enzymes (e.g., GST, UDP-glucuronosyltransferases) via Nrf2-dependent and -independent pathways. Key biomarkers include:

- Urinary aflatoxin-mercapturic acid in human trials, reflecting enhanced aflatoxin B1 detoxification .

- Hepatic GST activity in rodent models, measured via spectrophotometric assays .

- Biliary excretion of aflatoxin-glutathione conjugates in rats, quantified using HPLC .

Q. What in vitro models are most suitable for studying this compound's chemopreventive effects?

- Colon cancer cells (HT29, DLD-1) : Used to assess proteasome activity and HIF-1α inhibition via immunoblotting and qRT-PCR .

- Neuronal cells (PC12) : Employed to study mitochondrial protection (JC-1 staining for ΔΨm) and oxidative DNA damage (8-OHdG quantification) .

- Primary hepatocytes : Ideal for evaluating aflatoxin B1 metabolism and CYP450 modulation .

Advanced Research Questions

Q. How should researchers address contradictory clinical trial outcomes of this compound in chemoprevention?

Phase II trials showed this compound reduced aflatoxin M1 in Chinese cohorts but failed to lower polyaromatic hydrocarbon DNA adducts in smokers. Key considerations:

- Dosing regimens : Intermittent high doses (500 mg/week) inhibit phase I enzymes, while sustained low doses (125 mg/day) enhance phase II activity .

- Biomarker selection : Prioritize carcinogen-specific adducts (e.g., aflatoxin-N7-guanine) over general oxidative stress markers .

- Population stratification : Genetic polymorphisms in Nrf2 or CYP1A1 may influence efficacy .

Q. What experimental designs differentiate this compound's bifunctional induction of phase I and II enzymes?

- XRE vs. ARE reporter assays : Use xenobiotic response element (XRE)-driven constructs (e.g., CYP1A1) and ARE-driven constructs (e.g., GSTA5) to dissect AhR- vs. Nrf2-mediated effects .

- Knockout models : Compare wild-type and Nrf2/AhR knockout mice to isolate pathway contributions .

- Enzyme activity profiling : Measure CYP1A1 (phase I) and GST (phase II) activities in liver microsomes .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) relationships be optimized for this compound in preclinical studies?

- Dose escalation studies : In rats, single oral doses (30 mg/kg) achieve peak plasma concentrations with a half-life of 4–5 hours .

- Tissue distribution analysis : Use radiolabeled this compound to quantify accumulation in target organs (e.g., liver, colon) .

- High-fat diet interactions : Monitor bioavailability changes due to enhanced lipophilic absorption .

Q. What methodologies identify this compound's multitarget effects beyond Nrf2 activation?

- Kinase profiling : Assess inhibition of HIF-1α stabilization via immunoprecipitation and ubiquitination assays .

- Protein tyrosine phosphatase (PTP) inactivation : Use in vitro phosphatase activity assays (e.g., pNPP hydrolysis) and mass spectrometry to detect disulfide bond formation in PTP1B .

- Transcriptomics : RNA-seq of this compound-treated cells to uncover off-target pathways (e.g., AMPK activation in adipocytes) .

Q. How can mitochondrial protection by this compound be quantified in neurodegenerative models?

- Mitochondrial DNA damage : TaqMan qPCR to measure mtDNA copy number and deletions in D-galactose-treated PC12 cells .

- ROS quantification : DCFH-DA staining coupled with flow cytometry .

- Caspase-3 activation : Western blotting to assess apoptosis suppression .

Q. What strategies enhance this compound's synergistic potential with other therapeutics?

- Antiviral combinations : Co-administer with 3'-azido-3'-deoxythymidine (AZT) to potentiate HIV-1 inhibition via reverse transcriptase blockade .

- Isobologram analysis : Determine additive/synergistic effects in cancer models using Chou-Talalay methods .

Q. How do researchers reconcile discrepancies between rodent models and human trials?

- PK/PD modeling : Adjust dosing intervals to match human Nrf2 activation kinetics .

- Organoid models : Use patient-derived liver organoids to validate aflatoxin detoxification mechanisms .

- Multi-omics integration : Combine metabolomics (urinary aflatoxin metabolites) and proteomics (serum GST levels) to bridge preclinical and clinical data .

Propriétés

IUPAC Name |

4-methyl-5-pyrazin-2-yldithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNAQFVBEHDJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SSC1=S)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021079 | |

| Record name | Oltipraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-21-1 | |

| Record name | Oltipraz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oltipraz [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064224211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oltipraz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oltipraz | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oltipraz | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oltipraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oltipraz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLTIPRAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N510JUL1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oltipraz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.